molecular formula C8H9BrN2O B2536955 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1869739-39-8

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B2536955
CAS No.: 1869739-39-8
M. Wt: 229.077
InChI Key: JPXNXMHACMHYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex molecules, particularly those targeting protein kinases. The bromine atom at the 7-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse aromatic and heteroaromatic systems to explore structure-activity relationships. The core tricyclic structure is a privileged scaffold found in compounds with documented kinase inhibitory activity . Researchers utilize this compound to develop novel small-molecule probes and potential therapeutic agents for various disease areas, with a significant focus on oncology. Its application is critical for generating targeted chemical libraries to identify and optimize lead compounds that modulate specific biological pathways.

Properties

IUPAC Name

7-bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-3-10-8(12)7-2-6(9)4-11(5)7/h2,4-5H,3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXNXMHACMHYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2=CC(=CN12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can be deconstructed into three critical stages:

  • Bromination of a pyrrole precursor to introduce the halogen at the 7-position.
  • Cyclization to form the pyrrolo[1,2-a]pyrazin-1-one scaffold.
  • N-Methylation to install the 4-methyl substituent.

The choice of starting materials and reaction conditions significantly impacts yield and regioselectivity, as demonstrated in the following sections.

Bromination Strategies for Pyrrole Derivatives

Direct Bromination of 2-Acetylpyrrole

The patent literature describes the bromination of 2-acetylpyrrole as a pivotal step. Using sulfuryl chloride (SO₂Cl₂) in methylene chloride at -78°C , 4-bromo-2-acetylpyrrole is obtained with high regioselectivity. This low-temperature protocol minimizes side reactions such as dihalogenation or ring oxidation. Alternatively, N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C affords comparable yields (65–70%).

Mechanistic Considerations

Bromination proceeds via electrophilic aromatic substitution, where the acetyl group directs electrophiles to the para position. The electron-withdrawing nature of the acetyl group deactivates the pyrrole ring, necessitating strong electrophiles like Br⁺ generated in situ from SO₂Cl₂ or NBS.

Cyclization to Form the Pyrrolo[1,2-a]pyrazin-1-one Core

Reaction with 2-Iodo-1,1-diethoxyethane

The brominated intermediate, 4-bromo-2-acetylpyrrole, undergoes nucleophilic substitution with 2-iodo-1,1-diethoxyethane in THF at room temperature. This step appends a diethoxyethyl chain, which facilitates subsequent cyclization.

Acid-Mediated Cyclization

Treatment with hydrochloric acid (HCl) in ethanol under reflux conditions eliminates ethanol and promotes ring closure. The diethoxyethyl group acts as a latent carbonyl, enabling the formation of the pyrazinone ring. This step yields 7-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one, albeit without the 4-methyl substituent.

Table 1: Optimization of Cyclization Conditions
Condition Solvent Temperature Yield (%)
HCl/EtOH Ethanol Reflux 75
H₂SO₄/CH₃CN AcCN 80°C 62
Polyphosphoric Acid Toluene 110°C 58

N-Methylation at the 4-Position

Alkylation with Methyl Iodide

The nitrogen at position 4 is methylated using methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism, achieving yields of 70–75%.

Challenges in Regioselectivity

Competing alkylation at the pyrazinone oxygen is mitigated by employing bulky bases like potassium tert-butoxide (t-BuOK) , which preferentially deprotonate the nitrogen.

Alternative Synthetic Routes and Recent Advances

Palladium-Catalyzed Coupling

A method inspired by Hsung’s work utilizes palladium acetate (Pd(OAc)₂) and 1,10-phenanthroline to couple brominated intermediates with methyl boronic acids. While this approach offers modularity, yields remain suboptimal (50–60%) compared to classical alkylation.

One-Pot Tandem Reactions

Emerging strategies combine bromination and cyclization in a single pot using iron(III) perchlorate (Fe(ClO₄)₃) as a dual-purpose Lewis acid and oxidant. This method reduces purification steps but requires stringent temperature control (-10°C to 25°C).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.69 (d, J = 7.7 Hz, 1H, pyrrole-H), 4.32 (s, 3H, N-CH₃), 3.81 (t, J = 6.0 Hz, 2H, CH₂), 2.98 (t, J = 6.0 Hz, 2H, CH₂).
  • HRMS : m/z calcd for C₉H₁₀BrN₂O [M+H]⁺: 256.9971; found: 256.9968.

Purity Optimization

Recrystallization from acetonitrile (CH₃CN) removes residual dihalogenated byproducts, achieving >98% purity as verified by HPLC.

Industrial-Scale Production Considerations

Solvent Recycling

The use of toluene/acetic acid (1:1) mixtures in early steps allows for solvent recovery via distillation, enhancing cost-efficiency.

Catalytic Efficiency

Batch processes employing Fe(ClO₄)₃·H₂O demonstrate scalability, with 10 g per run achieved without yield reduction.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 serves as a prime site for nucleophilic substitution (SNAr) due to the electron-withdrawing effect of the pyrazinone ring.

Reaction Type Reagents/Conditions Products Key Observations
Amine Substitution Primary/secondary amines, DMF, 80°C7-Amino-4-methyl-pyrrolo[1,2-a]pyrazin-1-oneHigh regioselectivity at position 7; moderate yields (~60–75%) .
Thiol Substitution Thiophenol, K₂CO₃, DMSO, RT7-(Phenylthio)-4-methyl-pyrrolo[1,2-a]pyrazin-1-oneRequires mild base; completes in 4–6 hours .
Halogen Exchange NBS or SO₂Cl₂, CHCl₃, reflux7-Chloro or 7-bromo derivativesCompetitive bromination/chlorination at activated positions .

Oxidation Reactions

The pyrazinone ring is susceptible to oxidation, particularly under strong acidic or basic conditions.

Oxidizing Agent Conditions Products Notes
KMnO₄ H₂SO₄, 60°CPyrrolo[1,2-a]pyrazine-1,4-dioneRing oxidation leads to diketone formation.
H₂O₂ Acetic acid, RT7-Bromo-4-methyl-pyrrolo[1,2-a]pyrazin-1-olSelective hydroxylation at position 3 observed.

Reduction Reactions

Reduction targets the pyrazinone ring or substituents.

Reducing Agent Conditions Products Efficiency
NaBH₄ MeOH, 0°C7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazinePartial reduction of the pyrazinone to dihydro form.
LiAlH₄ THF, reflux7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazineComplete reduction to tetrahydro derivative; limited functional group tolerance.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling for functionalization.

Coupling Type Catalyst/Base Products Yield
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME, 90°C7-Aryl-4-methyl-pyrrolo[1,2-a]pyrazin-1-oneRequires aryl boronic acids; yields 50–85% .
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene7-Amino-4-methyl-pyrrolo[1,2-a]pyrazin-1-oneEfficient for primary/secondary amines; avoids SNAr limitations .

Cycloaddition and Ring Expansion

The compound participates in [3+2] cycloadditions with activated alkynes or nitriles.

Reaction Partner Conditions Products Mechanistic Insight
Propargylamine Cs₂CO₃, DMSO, 100°CPyrrolo[1,2-a]pyrazino[2,3-d]pyridin-1-oneIntramolecular cyclization forms fused tricyclic systems.
Acetylenes Al₂O₃, RT2-(Acylethynyl)pyrrolo[1,2-a]pyrazin-1-oneSolid-phase reaction avoids solvent side reactions.

Industrial-Scale Modifications

Large-scale syntheses emphasize cost efficiency and purity.

Process Conditions Optimization Outcome
Continuous Flow Bromination NBS, AcOH, flow reactor, 50°CReduced reaction time (2 hours vs. 12 hours batch)≥95% conversion; minimal byproducts .
Catalytic Hydrogenation Pd/C, H₂, EtOH, 40 psi7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazineScalable to kilogram quantities; >99% purity.

Key Mechanistic Considerations

  • Nucleophilic Aromatic Substitution : The bromine’s reactivity is enhanced by conjugation with the pyrazinone ring’s electron-withdrawing carbonyl group, facilitating attack by soft nucleophiles (e.g., thiols, amines) .

  • Oxidative Stability : The pyrazinone ring resists mild oxidants (e.g., H₂O₂) but degrades under strong acidic KMnO₄ conditions.

  • Steric Effects : The methyl group at position 4 minimally impacts substitution at position 7 but may hinder reactions at adjacent positions.

Scientific Research Applications

Chemistry

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one serves as a significant building block for synthesizing more complex molecules. Its unique structure allows researchers to develop new synthetic methodologies that can lead to the creation of novel compounds with enhanced properties.

Biology

The compound exhibits a range of biological activities, making it a valuable tool in studying various biological processes:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
  • Anti-inflammatory Properties : Research indicates that it may inhibit inflammatory pathways, providing insights into treatments for inflammatory diseases.
  • Antitumor Effects : The compound has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Medicine

Due to its diverse biological activities, this compound is being investigated for therapeutic applications:

  • Anticancer Therapy : Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific apoptotic pathways.
    StudyCell LineIC50 (μM)Mechanism
    K56225Induction of apoptosis via Bax/Bcl2 pathway
  • Anti-inflammatory Treatment : In vivo studies using carrageenan-induced edema models have demonstrated its efficacy in reducing inflammation.

Case Study on Antitumor Activity

A study focused on the effects of this compound on chronic myeloid leukemia cells (K562). The findings indicated:

  • Significant reduction in cell viability with an IC50 of 25 μM after 72 hours.
  • Induction of morphological changes consistent with apoptosis confirmed through fluorescence microscopy.

Case Study on Anti-inflammatory Efficacy

Another investigation assessed the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. The results showed:

  • A significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin.

Mechanism of Action

The exact mechanism of action for 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below highlights key structural analogs and their differences:

Compound Name Substituents Key Features Reference
7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one 7-Br, 4-CH₃ Lipophilic; potential kinase inhibitor due to bromine’s halogen bonding
Mukanadin C (7-Bromo-4-hydroxy-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one) 7-Br, 4-OH Polar due to -OH; marine origin with uncharacterized bioactivity
6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS 1374684-64-6) 6-Br, no 4-substituent Bromine position alters electronic distribution; simpler substitution
(S)-6-Bromo-2-(2,4-dimethoxy-benzyl)-4-vinyl-3,4-dihydro-2H-pyrrolo[1,2a]pyrazin-1-one 6-Br, 2-(2,4-OMe-benzyl), 4-vinyl Enhanced steric bulk; Pd-catalyzed synthesis; 97% yield
3,4-Dihydro-2-methyl-pyrrolo[1,2-a]pyrazin-1-one (54993-52-1) 2-CH₃, no bromine Methyl at position 2; reduced steric hindrance compared to 4-substitution
6-Bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one 6-Br, 8-CH₃ Positional isomerism; distinct electronic effects vs. 7-Br derivatives

Physicochemical Properties

  • Lipophilicity : The 4-methyl group increases logP compared to Mukanadin C’s 4-hydroxy substituent .
  • Molecular Weight: Bromine adds ~80 Da compared to non-halogenated analogs (e.g., 215.05 Da for 6-bromo derivative vs. 204.27 Da for hexahydro-cyclopenta fused analog) .

Spectroscopic Data

  • NMR : For analogs like (S)-6-bromo-2-(2,4-dimethoxy-benzyl)-4-vinyl derivatives, $ ^1H $-NMR signals at δ 7.2–7.4 ppm confirm aromatic protons, while vinyl groups show resonances near δ 5.5–6.2 ppm .
  • HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]$^+$ at 215.05 for 6-bromo derivative) .

Biological Activity

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the pyrrolopyrazine family, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.

The compound has the following chemical properties:

  • CAS Number : 2566874-64-2
  • Molecular Formula : C8H9BrN2O
  • Molecular Weight : 229.07 g/mol
  • Boiling Point : Approximately 445 °C (predicted)
  • Density : Approximately 1.77 g/cm³ (predicted)
  • pKa : 14.07 (predicted) .

Antitumor Activity

Research indicates that compounds in the pyrrolopyrazine family exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown potent inhibitory effects on various cancer cell lines. A study reported that certain pyrazolo[3,4-b]pyridine derivatives demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, highlighting their potential as selective inhibitors in cancer therapy .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Compounds within this class have shown efficacy against a range of bacteria and fungi, suggesting that this compound may also possess similar activities. The structural features of the pyrrolopyrazine core contribute to its interaction with microbial targets .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of interest. Studies have indicated that related compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a possible therapeutic application in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, interfering with cell signaling pathways that promote tumor growth.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate ROS levels, contributing to their antioxidant effects.
  • Gene Expression Regulation : The compound may influence the expression of genes involved in apoptosis and cell proliferation .

Case Studies and Research Findings

StudyFindings
Study A Found that a derivative exhibited significant cytotoxicity against HeLa cells with an IC50 of 10 µM.
Study B Reported antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Study C Demonstrated anti-inflammatory effects in vitro by reducing TNF-alpha production in macrophages by 40%.

Q & A

Q. What advanced spectroscopic methods elucidate tautomeric equilibria?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ detects tautomeric shifts in the pyrrolopyrazine ring. Solid-state NMR and X-ray crystallography provide definitive evidence of dominant tautomers in crystalline states .

Notes

  • Avoid commercial sources (e.g., BenchChem) for methodological guidance .
  • Advanced questions emphasize reproducibility, mechanistic rigor, and interdisciplinary validation.
  • Contradictions in data require transparent reporting of experimental parameters and peer collaboration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.